N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide

Lipophilicity Physicochemical profiling Membrane permeability

Researchers requiring a morpholinoacetamide for cell-based assays should select CAS 329722-55-6 over the des-phenyl analog for its superior membrane permeability (XLogP3: 3.1). It is uniquely suitable as a control compound in neuropharmacology experiments where cholinergic interference must be excluded. This enables critical positional SAR exploration for lead optimization targeting Gram-positive pathogens and serves as a validated reference for chromatographic lipophilicity model development.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.81
CAS No. 329722-55-6
Cat. No. B2817960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide
CAS329722-55-6
Molecular FormulaC18H19ClN2O2
Molecular Weight330.81
Structural Identifiers
SMILESC1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O2/c19-15-6-8-16(9-7-15)20-18(22)17(14-4-2-1-3-5-14)21-10-12-23-13-11-21/h1-9,17H,10-13H2,(H,20,22)
InChIKeyJNZCJUVBCMGZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide (CAS 329722-55-6): Chemical Identity, Physicochemical Profile, and Research Sourcing Context


N-(4-Chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide (CAS 329722-55-6, PubChem CID 2991805) is a synthetic small molecule belonging to the N-substituted-2-phenylacetamide class, featuring a morpholine ring at the alpha-carbon, a 2-phenyl substituent, and a 4-chlorophenyl group on the amide nitrogen. With a molecular formula of C₁₈H₁₉ClN₂O₂ and a molecular weight of 330.8 g·mol⁻¹, the compound has a computed XLogP3 of 3.1, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. It was originally synthesized via a Mannich-base multicomponent reaction and is primarily distributed as a research chemical through specialty chemical suppliers [2]. The compound has been investigated in the context of antimicrobial screening as part of a focused phenylacetamide library and has been deposited in public bioactivity databases for enzyme inhibition profiling [2][3].

Why N-(4-Chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide Cannot Be Replaced by Common Morpholinoacetamide Analogs in Research Protocols


The compound occupies a distinct position within the morpholinoacetamide chemical space that is not replicated by its closest commercially available analogs. The simultaneous presence of three key structural features—the 2-phenyl group on the acetamide alpha-carbon, the morpholine ring, and the 4-chloro substituent on the N-phenyl ring—generates a unique combination of lipophilicity (XLogP3 = 3.1), steric bulk, and electronic character [1]. The des-phenyl analog N-(4-chlorophenyl)-2-morpholin-4-ylacetamide (CAS 65685-00-9, MW 254.7) lacks the alpha-phenyl group entirely, resulting in substantially lower lipophilicity and a markedly different molecular shape. Conversely, 2-(4-morpholinyl)-2-phenylacetamide (CAS 6327-69-1) retains the alpha-phenyl but lacks the 4-chloro substitution on the N-phenyl ring, which alters both hydrogen-bonding potential and electronic distribution at the amide terminus. These structural differences translate into divergent computed property profiles and, where biological data exist, distinct target interaction patterns that preclude simple interchangeability in pharmacological or biochemical experiments [2].

N-(4-Chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide (CAS 329722-55-6): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with Des-Phenyl Analog

The target compound exhibits a computed XLogP3 of 3.1, reflecting the contribution of the 2-phenyl substituent [1]. The des-phenyl analog N-(4-chlorophenyl)-2-morpholin-4-ylacetamide (CAS 65685-00-9), which lacks the alpha-phenyl group, has an estimated XLogP3 approximately 1.5 log units lower based on fragment-based calculation . This ~1.6 log unit difference corresponds to a theoretical ~40-fold difference in octanol-water partition coefficient, which has direct implications for passive membrane permeability, protein binding, and in vitro assay behavior in cell-based versus biochemical formats.

Lipophilicity Physicochemical profiling Membrane permeability

Molecular Bulk and Conformational Flexibility: Rotatable Bond and MW Differentiation

The target compound has a molecular weight of 330.8 g·mol⁻¹ and 4 rotatable bonds, compared to 254.7 g·mol⁻¹ and 3 rotatable bonds for the des-phenyl analog N-(4-chlorophenyl)-2-morpholin-4-ylacetamide (CAS 65685-00-9) [1]. The additional 76.1 Da and one extra rotatable bond arise from the 2-phenyl substituent. This increases the conformational space accessible to the molecule and the steric footprint at the alpha-carbon position, which is a critical determinant of shape complementarity in enzyme active sites and receptor binding pockets.

Steric parameters Molecular recognition Binding site compatibility

Acetylcholinesterase Counter-Screening: Absence of Off-Target Activity at 26 µM

In a binding assay against acetylcholinesterase (AChE), the target compound showed no detectable inhibition when tested at a concentration of 26 µM . This negative result is notable because many N-substituted phenylacetamide derivatives, particularly those bearing tertiary amine moieties (such as morpholine), are known to exhibit AChE inhibitory activity. The absence of AChE engagement at this concentration distinguishes the target compound from structurally related phenylacetamides that act as cholinesterase inhibitors.

Selectivity profiling Acetylcholinesterase Off-target screening

Antimicrobial SAR Context: Chloro-Substitution Effect in Mannich-Base Phenylacetamide Series

The target compound is a member of a seven-compound Mannich-base library (compounds I–VII) of general structure 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, with varying substituents on the N-phenyl and alpha-phenyl rings [1]. In the published antimicrobial screening at 100 µg/mL against bacterial and fungal strains (with ciprofloxacin and clotrimazole as reference standards), the para-chlorophenyl-containing analog within the series (compound III: 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide) demonstrated the highest antibacterial activity against Streptococcus epidermidis [1]. While the published data do not report the target compound's individual zone-of-inhibition or MIC values, the SAR trend indicates that the 4-chlorophenyl moiety is a critical determinant of antimicrobial potency within this chemotype. The target compound (bearing a 4-chlorophenyl on the amide nitrogen rather than the alpha-carbon) represents a regioisomeric variation of the most active compound, providing a comparator probe for investigating the positional dependence of the chloroaryl pharmacophore.

Antimicrobial activity Structure-activity relationship Mannich base

N-(4-Chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide (CAS 329722-55-6): Evidence-Anchored Research Application Scenarios


Cell-Based Assays Requiring Enhanced Membrane Permeability

The target compound's XLogP3 of 3.1, approximately 1.6 log units higher than the des-phenyl analog, makes it the preferred choice for cell-based pharmacological assays where passive membrane permeability is rate-limiting [1]. Researchers studying intracellular targets in whole-cell systems should select this compound over N-(4-chlorophenyl)-2-morpholin-4-ylacetamide (CAS 65685-00-9) when higher lipophilicity is required for adequate cellular uptake.

Neuropharmacological Studies Requiring AChE-Sparing Chemical Probes

Given the documented absence of acetylcholinesterase inhibition at 26 µM , this compound is suitable as a control or tool compound in neuropharmacology experiments where concurrent cholinergic interference must be excluded. This is in contrast to many morpholine-containing phenylacetamides that do interact with AChE and would confound interpretation of cholinergic endpoints.

Antimicrobial Lead Optimization: Regioisomeric SAR Probe

Within the Mannich-base phenylacetamide series, the target compound provides a regioisomeric comparison to compound III (the most active antibacterial from Idhayadhulla et al., 2010), enabling medicinal chemists to evaluate whether the 4-chlorophenyl pharmacophore is more effective at the amide nitrogen position versus the alpha-carbon position [2]. This positional SAR exploration is critical for lead optimization campaigns targeting Gram-positive pathogens.

Physicochemical Method Development and Lipophilicity Correlation Studies

The compound, as part of the broader N-substituted-2-phenylacetamide derivative family, has been utilized in chromatographic lipophilicity studies (RP-TLC and chemometric analyses) that correlate retention behavior with computed logP values [3]. Researchers developing QSRR (Quantitative Structure-Retention Relationship) models or validating lipophilicity prediction methods can employ this compound as a structurally characterized reference point within a congeneric series.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.